molecular formula C20H27NO3 B10974233 3-[(4-Phenylbutan-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(4-Phenylbutan-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B10974233
M. Wt: 329.4 g/mol
InChI Key: PQDZNBIUIOMHAV-UHFFFAOYSA-N
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Description

3-{[(1-METHYL-3-PHENYLPROPYL)AMINO]CARBONYL}BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-METHYL-3-PHENYLPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the bicyclic core: This step involves the construction of the bicyclo[2.2.2]octane framework through cyclization reactions.

    Introduction of functional groups: Functional groups such as the carboxylic acid and the amide are introduced through reactions like acylation and amidation.

    Final modifications: The final steps may include purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-METHYL-3-PHENYLPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups being replaced, but may include the use of halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[(1-METHYL-3-PHENYLPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-{[(1-METHYL-3-PHENYLPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • Organochlorine compounds
  • Alternative cancer therapeutics

Uniqueness

What sets 3-{[(1-METHYL-3-PHENYLPROPYL)AMINO]CARBONYL}BICYCLO[222]OCTANE-2-CARBOXYLIC ACID apart from similar compounds is its unique bicyclic structure and the specific functional groups it contains

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

3-(4-phenylbutan-2-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C20H27NO3/c1-13(7-8-14-5-3-2-4-6-14)21-19(22)17-15-9-11-16(12-10-15)18(17)20(23)24/h2-6,13,15-18H,7-12H2,1H3,(H,21,22)(H,23,24)

InChI Key

PQDZNBIUIOMHAV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3

Origin of Product

United States

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